N-Methyl Zonisamide

描述

N-Methyl Zonisamide is a chemical compound belonging to the sulfonamide anticonvulsant class. It is known for its potential therapeutic applications, particularly in the treatment of epilepsy. The compound is characterized by its ability to modulate voltage-gated sodium and calcium channels, as well as enhance GABAergic neurotransmission, which collectively contribute to its anticonvulsant properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Zonisamide typically involves the following steps:

Preparation of 1,2-benzisoxazole-3-methanesulfonic acid: This intermediate is prepared by dissolving 3-bromomethyl-1,2-benzisoxazole in methanol and reacting it with sodium sulfite at 50°C for 4 hours.

Conversion to Acid Chloride: The intermediate is then converted to its acid chloride form using phosphorus oxychloride.

Amidation: The acid chloride is subsequently reacted with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反应分析

Structural Characteristics and Reactivity

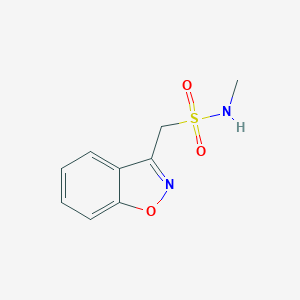

N-Methyl Zonisamide (1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide) features:

-

A benzisoxazole core with a methanesulfonamide group at position 3.

-

A methyl substitution on the sulfonamide nitrogen (IUPAC name: N-methylmethanesulfonamide) .

Key reactive sites :

-

Benzisoxazole ring : Susceptible to electrophilic substitution under acidic conditions.

-

Sulfonamide group : Participates in hydrolysis (acid/base) and alkylation reactions.

-

Methyl group : Modifies steric and electronic effects on sulfonamide reactivity .

Synthetic Pathways

This compound is synthesized via modifications of zonisamide’s production process :

Step 1: Formation of 1,2-Benzisoxazole-3-Methanesulfonyl Chloride

-

Reactants : 1,2-Benzisoxazole-3-acetic acid (BOA), chlorosulfonic acid, dioxane.

-

Conditions : Halogenated hydrocarbon solvent (e.g., dichloromethane).

-

Product : Benzisoxazole methane sulfonyl chloride (BOS-Cl) .

Step 2: Amination with Methylamine

-

Reactants : BOS-Cl, methylamine (CH₃NH₂).

-

Conditions : Ethyl acetate solvent, 0–20°C.

-

Reaction : Nucleophilic substitution at the sulfonyl chloride group:

Chemical Stability and Degradation

Notable Stability Features :

Comparative Reactivity with Zonisamide

| Property | Zonisamide | This compound |

|---|---|---|

| Sulfonamide Reactivity | High (free -NH₂ group) | Reduced (steric hindrance) |

| Metabolic Rate | Rapid (CYP3A4-dependent) | Slower (methyl group stabilizes) |

| Solubility | Low in nonpolar solvents | Improved lipid solubility |

科学研究应用

Antiepileptic Applications

N-Methyl Zonisamide is predominantly used as an antiepileptic drug (AED) . Zonisamide itself has been extensively studied for its effectiveness in treating various types of seizures, including:

- Partial Seizures : Approved as adjunctive therapy for adults with partial seizures, zonisamide has demonstrated significant efficacy in reducing seizure frequency. Clinical trials have shown that about 72% of patients experience a reduction of over 50% in seizure frequency when treated with zonisamide .

- Generalized Seizures : It has also been effective against generalized seizures, including tonic-clonic seizures and myoclonic seizures, making it suitable for a broader range of epilepsy syndromes .

- Other Epilepsy Syndromes : Research indicates potential benefits for conditions like infantile spasms and Lennox-Gastaut syndrome .

Neuroprotective Effects

Beyond its antiepileptic properties, this compound exhibits neuroprotective effects:

- Oxidative Stress Reduction : Studies suggest that zonisamide may protect neurons from oxidative damage by scavenging free radicals and inhibiting lipid peroxidation, which is particularly relevant in the context of seizure-induced neuronal injury .

- Neuroinflammation Inhibition : The drug has been shown to inhibit neuroinflammation, which can exacerbate neurodegenerative processes associated with epilepsy and other neurological disorders .

Applications in Parkinson’s Disease

Recent studies have explored the use of this compound as an add-on treatment for Parkinson’s Disease (PD):

- Motor Symptoms Management : Clinical trials indicate that zonisamide significantly reduces motor symptoms as measured by the Unified Parkinson’s Disease Rating Scale (UPDRS) without increasing dyskinesia .

- Non-Motor Symptoms Improvement : It may also alleviate non-motor symptoms such as impulsive-compulsive disorder and sleep disturbances associated with PD .

Summary of Clinical Findings

The following table summarizes key findings from clinical studies regarding the efficacy and applications of this compound:

| Study Focus | Findings |

|---|---|

| Efficacy in Epilepsy | 72% of patients experienced >50% seizure reduction; effective against various seizure types |

| Neuroprotective Properties | Scavenges free radicals; inhibits lipid peroxidation; protects against glutamate toxicity |

| Parkinson’s Disease | Significant reduction in UPDRS scores; improves motor and non-motor symptoms |

作用机制

N-Methyl Zonisamide exerts its effects through multiple mechanisms:

Modulation of Voltage-Gated Sodium and Calcium Channels: Reduces neuronal excitability by blocking repetitive firing of these channels.

Enhancement of GABAergic Neurotransmission: Increases the inhibitory effects of GABA on neurons, leading to decreased cellular excitability.

Inhibition of Carbonic Anhydrase: Contributes to its anticonvulsant properties

相似化合物的比较

Similar Compounds

Zonisamide: The parent compound, also an anticonvulsant with similar mechanisms of action.

Acetazolamide: Another sulfonamide with carbonic anhydrase inhibitory properties.

Topiramate: Shares some mechanisms of action, including modulation of ion channels and enhancement of GABAergic activity

Uniqueness

N-Methyl Zonisamide is unique due to its specific structural modifications, which enhance its pharmacokinetic properties and therapeutic potential compared to its parent compound, Zonisamide .

生物活性

N-Methyl Zonisamide is a derivative of zonisamide, an antiepileptic drug known for its broad therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Zonisamide

Zonisamide was first introduced in the late 1970s and has been extensively studied for its efficacy in treating various seizure disorders. It operates through multiple mechanisms, including modulation of sodium and calcium channels, as well as inhibition of carbonic anhydrase and monoamine oxidase B (MAO-B) activity. These properties contribute to its neuroprotective effects and potential applications in neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD) .

1. Inhibition of MAO-B Activity:

Zonisamide has been shown to inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine, which is beneficial in conditions like PD where dopamine deficiency is prevalent. Studies indicate that zonisamide acts as a reversible inhibitor of MAO-B, with an IC50 value of approximately 24.8 μM .

2. Modulation of Ion Channels:

Zonisamide affects voltage-gated sodium channels and T-type calcium channels, which are critical for neuronal excitability. By stabilizing these channels, zonisamide reduces excessive neuronal firing associated with seizures .

3. Neuroprotective Effects:

Research has demonstrated that zonisamide provides neuroprotection in models of ischemia and neurodegeneration. For instance, in a mouse model treated with MPTP (a neurotoxin), zonisamide reduced the formation of neurotoxic metabolites like MPP+, thereby protecting dopaminergic neurons .

Clinical Applications

Zonisamide is primarily used as an adjunctive therapy for partial seizures but has also shown promise in treating other neurological conditions:

- Epilepsy: In clinical trials, zonisamide has been effective in reducing seizure frequency in patients with refractory epilepsy, with over 72% experiencing significant improvement .

- Parkinson's Disease: As a nondopaminergic agent, zonisamide can alleviate motor fluctuations ("wearing-off" phenomena) associated with long-term levodopa therapy . A genome-wide association study identified genetic factors influencing individual responses to zonisamide treatment in PD patients .

- Pain Management: Zonisamide has shown efficacy in animal models for pain relief by inhibiting nitric oxide synthase activity .

Case Studies

Several case studies highlight the versatility of zonisamide:

- Case Study 1: A study involving 200 PD patients revealed that those with specific genetic markers responded significantly better to zonisamide treatment compared to non-carriers, suggesting a tailored approach to therapy based on genetic profiling .

- Case Study 2: In a clinical trial with over 1000 participants, zonisamide demonstrated superior efficacy compared to other antiepileptic drugs (AEDs), establishing its role as a first-line treatment option for certain seizure types .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

属性

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLCNEUQVNHBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500736 | |

| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68292-02-4 | |

| Record name | N-Methyl zonisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。